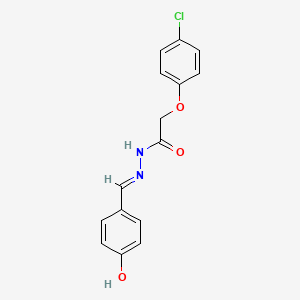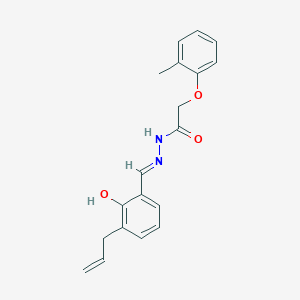
N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide
Übersicht
Beschreibung
N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide, also known as AHMA, is a compound with potential applications in the field of medicinal chemistry. It belongs to the class of hydrazones and has been synthesized using various methods. AHMA has been extensively studied for its biological activities and mechanisms of action.
Wirkmechanismus
N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It does this by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been shown to inhibit the expression of NF-κB, a protein that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to have anti-inflammatory and antioxidant effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one limitation is that N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has not been extensively studied in vivo, and its efficacy and safety in humans is still unknown.
Zukünftige Richtungen
Future research on N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide could focus on its potential as a therapeutic agent for other types of cancer, such as lung and prostate cancer. Additionally, further studies could investigate the potential of N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide as an anti-inflammatory agent for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, future research could investigate the safety and efficacy of N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide in human clinical trials.
Wissenschaftliche Forschungsanwendungen
N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been studied for its potential applications in the field of medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer cells. N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been studied for its anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-7-15-9-6-10-16(19(15)23)12-20-21-18(22)13-24-17-11-5-4-8-14(17)2/h3-6,8-12,23H,1,7,13H2,2H3,(H,21,22)/b20-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVQEZLXSKYUHM-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC(=C2O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




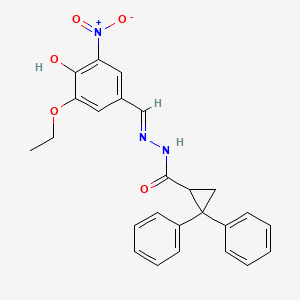
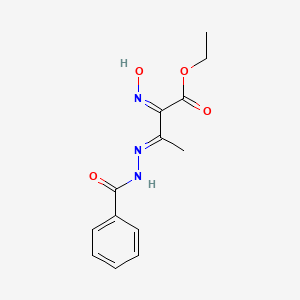



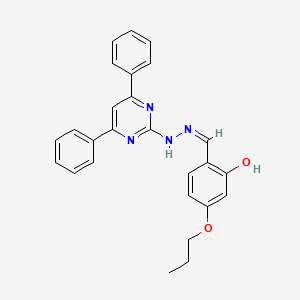

![4-ethoxy-2-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3725393.png)


![4-chlorobenzaldehyde [5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3725431.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(5-chloro-2-hydroxybenzylidene)acetohydrazide](/img/structure/B3725437.png)
